molecular formula C8H9NO3 B045944 Methyl 3-amino-2-hydroxybenzoate CAS No. 35748-34-6

Methyl 3-amino-2-hydroxybenzoate

Cat. No. B045944
CAS RN: 35748-34-6
M. Wt: 167.16 g/mol
InChI Key: OMWQHVRUXLRZRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-amino-2-hydroxybenzoate often involves complex reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, derivatives of dihydrobenzo dioxines and benzoxazines have been synthesized from propynyloxy phenols and anilines, demonstrating the utility of tandem oxidative aminocarbonylation in organic synthesis (Gabriele et al., 2006).

Molecular Structure Analysis

The structure of related compounds like methyl 4-hydroxybenzoate has been elucidated through techniques like X-ray crystallography, revealing extensive hydrogen bonding and a 3D framework that underpins the molecular stability and interactions (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-amino-2-hydroxybenzoate derivatives can be intricate, as evidenced by the synthesis of benzimidazoles and benzoxazoles via redox/condensation cascade reactions. These methods demonstrate the compound's versatility in forming heterocyclic structures with potential applicability in various fields (Nguyen et al., 2013).

Physical Properties Analysis

The physical properties of methyl 3-amino-2-hydroxybenzoate derivatives, such as melting points and solubility, are crucial for their application. Studies on polymorphs of methyl paraben, a related compound, reveal the impact of molecular arrangement on physical properties like melting point and stability, offering insights into the physical behavior of methyl 3-amino-2-hydroxybenzoate (Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are fundamental to understanding and applying methyl 3-amino-2-hydroxybenzoate. The reaction of 2-amino/hydroxy nitrobenzenes with activated methyl groups, leading to heteroaryl-benzimidazoles and -benzoxazoles, showcases the compound's chemical versatility and potential for creating complex molecules (Nguyen et al., 2013).

Scientific Research Applications

  • Fluorogenic Chemosensor for Al3+

    A study by Ye et al. (2014) describes the use of a chemosensor derived from Methyl 3-amino-2-hydroxybenzoate for detecting Al3+ ions, highlighting its potential in bio-imaging and living cell detection applications (Ye et al., 2014).

  • Preservative in Cosmetics and Food

    Methyl 4-hydroxybenzoate, known as methyl paraben, is used for its antimicrobial properties in cosmetics, personal-care products, and food preservatives. This application is due to its structural properties, as discussed by Sharfalddin et al. (2020) (Sharfalddin et al., 2020).

  • Antibiotic Biosynthesis

    Rickards and Rukachaisirikul (1987) investigated 3-amino-5-hydroxybenzoic acid hydrochloride, showing its role in inhibiting the production of the antibiotic porfiromycin in Streptomyces verticillatus, indicating its importance in antibiotic biosynthesis (Rickards & Rukachaisirikul, 1987).

  • Ansamycin Antibiotic Precursor

    Ghisalba and Nüesch (1981) found that 3-amino-5-hydroxybenzoic acid is a direct precursor for the biosynthesis of ansamycins in Nocardia mediterranei, which is crucial for developing new antibiotics (Ghisalba & Nüesch, 1981).

  • Nerve Conduction Studies

    Nathan and Sears (1961) investigated the effect of Methyl hydroxybenzoate on nerve conduction, finding no significant impact on various nerves in cats (Nathan & Sears, 1961).

  • Role in Allergic Reactions

    A study by Fukugasako et al. (2003) showed that methyl paraben increases intracellular calcium concentration in rat peritoneal mast cells, but does not induce histamine release, suggesting a role in allergic reactions (Fukugasako et al., 2003).

  • Antibiotic Synthesis

    Becker (1984) presented a method for preparing 3-amino-5-hydroxybenzoic acid analogues, crucial for understanding and synthesizing antibiotics, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).

  • Synthesis of Benzoxazolecarboxylates

    Goldstein and Dambek (1990) demonstrated the easy synthesis of methyl 2-substituted-4-benzoxazolecarboxylates from methyl 2-amino-3-hydroxybenzoate, showcasing its utility in chemical synthesis (Goldstein & Dambek, 1990).

  • Sex Pheromone in Dogs

    Goodwin et al. (1979) identified methyl p-hydroxybenzoate as a sex pheromone in dogs, indicating its biological significance in animal behavior (Goodwin, Gooding, & Regnier, 1979).

  • αvβ3 Integrin Antagonist Synthesis

    Clark et al. (2004) developed a scalable method for preparing an αvβ3 integrin antagonist using 3-amino-5-hydroxybenzoic acid, indicating its importance in pharmaceutical synthesis (Clark et al., 2004).

Safety And Hazards

“Methyl 3-amino-2-hydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 3-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWQHVRUXLRZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509747
Record name Methyl 3-amino-2-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxybenzoate

CAS RN

35748-34-6
Record name Methyl 3-amino-2-hydroxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID20509747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

One-tenth mol of methyl-m-nitrosalicylate is dissolved in 250 ml. of ethyl acetate and 10 gms. of Raney nickel added. The mixture is placed in a suitable container to permit pressure hydrogenation and hydrogen gas is passed into the solution. When the gas pressure reaches 10 pounds psi. at 80° C., the mixture is agitated and when the absorption of hydrogen has reached equilibrium, it is shaken for four hours and cooled. The mixture is filtered and the formed methyl-m-aminosalicylat is isolated by distillation and is obtained as an oily compound which distills at 126° C. at 2 mm. Hg. pressure.
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Synthesis routes and methods II

Procedure details

A suspension of methyl 5-bromo-2-hydroxy-3-nitrobenzoate (38.4 g, 0.14 mol), sodium acetate (19.63 g, 0.24 mol) and 10% Pd/C (3.84 g) in ethyl acetate (500 mL) and water (30 mL) was stirred at 25° C. under 1 atm of hydrogen for 16 hr. The mixture was filtered and the filtrate was washed with water (500 mL×2), brine (300 mL), dried over anhydrous sodium sulfate and concentrated to give crude product. The crude product was washed with methanol at 0° C. to give methyl 3-amino-2-hydroxybenzoate (13.67 g, yield 59%) as a light yellow solid. 1H-NMR (400 MHz, CDCl3-d) δ 3.88-3.94 (s, br, 2H), 3.91 (s, 3H), 6.70-6.74 (t, J=7.8 Hz, 1H), 6.88-6.90 (m, 1H), 7.24-7.26 (m, 1H), 10.91 (s, 1H); LC-MS (ESI) m/z 168 [M+1]−.
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38.4 g
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19.63 g
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500 mL
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30 mL
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Synthesis routes and methods III

Procedure details

A solution of methyl 3-nitrosalicylate (26.6 mmol) in MeOH (50 mL) is treated with Pd/C (10%, 500 mg) and stirred at RT under a hydrogen atmosphere (1 bar) for 16 h. After filtration through celite and removal of the solvents the desired product is obtained which is used without further purification.
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26.6 mmol
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500 mg
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A mixture of 2.01 g (10 mmol) 2-hydroxy-3-nitro-benzoic acid methyl ester, 0.8 g of palladium (10 wt. % on carbon powder) and 30 mL of methanol was hydrogenated at 40 psi overnight. The reaction mixture was filtered over celite. Evaporation of the solvents in vacuo gave 3-Amino-2-hydroxy-benzoic acid methyl ester. LCMS: 168 (M+1)+.
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0.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, J Bao, XX Deng, W He, JJ Fan… - Bioorganic & Medicinal …, 2016 - Elsevier
… Reduction of methyl 2-hydroxy-3-nitrobenzoate 3 in the presence of hydrogen with Pd/C gave methyl 3-amino-2-hydroxybenzoate 4, 15 which was reacted with 4-methyl benzoyl …
Number of citations: 24 www.sciencedirect.com
J Janetzko, RA Batey - The Journal of Organic Chemistry, 2014 - ACS Publications
The stereoselective synthesis of (+)-antimycin A 1b has been accomplished in 12 linear steps and 18% overall yield from (−)-ethyl lactate. A robust, scalable, and highly …
Number of citations: 25 pubs.acs.org

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